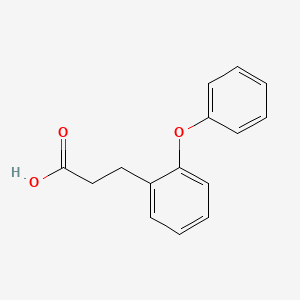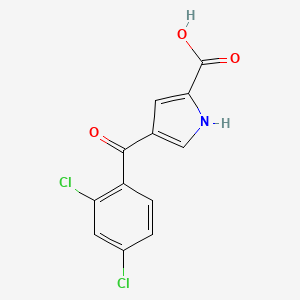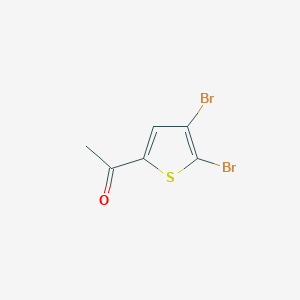
1-(4,5-Dibromo-2-thienyl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted phenyl or thiophene groups with ethanone functionalities. For instance, the synthesis of thiophene-based compounds has been reported using the Hinsberg thiophene ring synthesis approach, which might be applicable to the synthesis of "1-(4,5-Dibromo-2-thienyl)-1-ethanone" . Additionally, the synthesis of ferrocenyl-ethanone derivatives has been achieved through reactions involving chloroacetyl ferrocene .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(4,5-Dibromo-2-thienyl)-1-ethanone" has been optimized using computational methods such as Density Functional Theory (DFT) . The geometrical parameters of these compounds are typically in agreement with X-ray diffraction (XRD) data, suggesting a reliable prediction of the molecular structure .
Chemical Reactions Analysis
The reactivity of compounds with ethanone groups and substituted phenyl or thiophene rings can be influenced by the presence of electronegative atoms or groups. For example, the carbonyl group is often the most reactive part of the molecule due to its electronegativity . The presence of bromine atoms in "1-(4,5-Dibromo-2-thienyl)-1-ethanone" would likely affect its reactivity in a similar manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "1-(4,5-Dibromo-2-thienyl)-1-ethanone" have been characterized using various techniques. The vibrational frequencies and assignments are investigated using FT-IR spectroscopy . The stability of these molecules is often analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis is used to determine charge transfer within the molecule . Molecular electrostatic potential (MEP) analysis reveals the distribution of negative and positive charges across the molecule, which is crucial for understanding its reactivity . Additionally, the first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics .
Aplicaciones Científicas De Investigación
Brominated Flame Retardants and Environmental Impact
Brominated compounds like "1-(4,5-Dibromo-2-thienyl)-1-ethanone" may share chemical properties with brominated flame retardants, which have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the environmental persistence and potential risks associated with brominated compounds, underscoring the importance of research on their occurrence, environmental fate, and toxicity. Notably, the detection of various brominated compounds in different matrices points to the widespread application and environmental impact of such chemicals (Zuiderveen, Slootweg, & de Boer, 2020).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including those containing thiophene rings as in "1-(4,5-Dibromo-2-thienyl)-1-ethanone", play a pivotal role in drug design and medicinal chemistry. Their inclusion in bioactive molecules underscores the relevance of such structures in developing therapeutic agents. The review of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues illustrates the significant potential of these compounds in antiviral, antitumor, and antimycobacterial research, among others (Ostrowski, 2022).
Synthesis and Reactivity of Heterocyclic Compounds
The synthesis and chemical reactivity of heterocyclic compounds, such as thiochromones, are of considerable interest in organic chemistry and offer insights into the potential chemical behaviors of "1-(4,5-Dibromo-2-thienyl)-1-ethanone". Research on the methods of synthesis, chemical reactivity, and the biological activity of thiochromones reveals the diverse applications and transformation possibilities of heterocyclic compounds, highlighting their importance in both fundamental research and practical applications (Sosnovskikh, 2018).
Propiedades
IUPAC Name |
1-(4,5-dibromothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALQEZJNNWAFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377507 |
Source


|
| Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dibromo-2-thienyl)-1-ethanone | |
CAS RN |
7209-12-3 |
Source


|
| Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

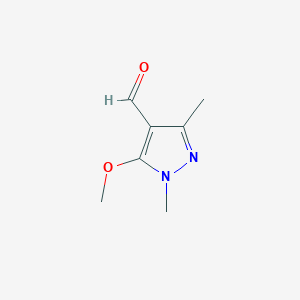
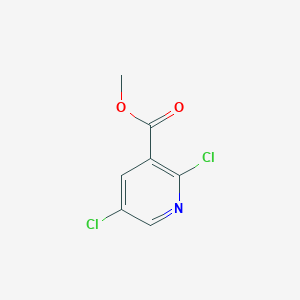
![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)
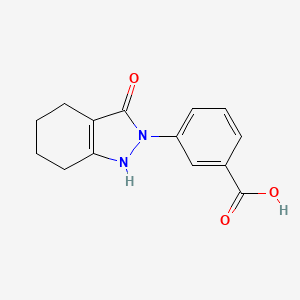
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)
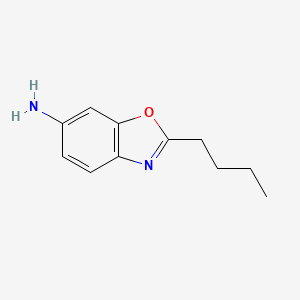
![3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1303842.png)
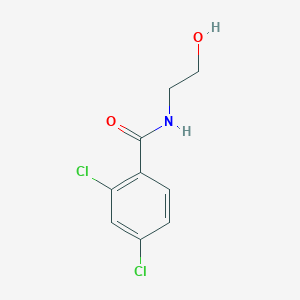
![Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate](/img/structure/B1303851.png)
